molecular formula C6H4N4OS B12900668 N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide CAS No. 92914-69-7

N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide

Cat. No.: B12900668
CAS No.: 92914-69-7
M. Wt: 180.19 g/mol
InChI Key: FESRZNMUZVJKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide is a high-purity synthetic heterocyclic compound intended for research and development applications in laboratory settings only. This chemical is a functionalized thiazolopyrazine derivative, a scaffold recognized in medicinal chemistry for its diverse biological potential. Compounds based on the thiazolo[4,5-b]pyrazine core are of significant interest in pharmaceutical research for the development of novel therapeutic agents . The incorporation of the formamide group at the 3-position provides a versatile handle for further chemical modification, making it a valuable building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers utilize this compound strictly in vitro for investigating heterocyclic chemistry, synthesizing novel analogs, and screening for biological activity. Its structural features are similar to those found in compounds reported in scientific literature to possess various pharmacological properties . This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary risk assessments and operate under appropriate safety protocols, including the use of personal protective equipment, when handling this chemical.

Properties

CAS No.

92914-69-7

Molecular Formula

C6H4N4OS

Molecular Weight

180.19 g/mol

IUPAC Name

N-([1,2]thiazolo[4,5-b]pyrazin-3-yl)formamide

InChI

InChI=1S/C6H4N4OS/c11-3-9-5-4-6(12-10-5)8-2-1-7-4/h1-3H,(H,9,10,11)

InChI Key

FESRZNMUZVJKDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=NS2)NC=O

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis

A common approach starts from substituted pyrazine derivatives that are functionalized to allow intramolecular cyclization with sulfur-containing reagents to form the thiazole ring fused to the pyrazine. For example:

  • Starting with 2,3-dichloropyrazine or related halogenated pyrazines, nucleophilic substitution with thiocyanate or thiourea derivatives introduces sulfur functionality.
  • Subsequent intramolecular cyclization under acidic or thermal conditions forms the thiazolo[4,5-b]pyrazine core.
  • Reduction steps may be employed to convert nitro or other substituents to amines, facilitating ring closure.

Representative Synthetic Route (Literature-Based)

A seven-step synthetic route has been reported for related thiazolo fused heterocycles, which can be adapted for N-Thiazolo[4,5-b]pyrazin-3-ylformamide:

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution Morpholine, triethylamine, THF, 0 °C Substituted pyridine derivative
2 Thiocyanation KSCN, acetic acid, 80 °C Thiocyanate intermediate
3 Nitro group reduction & cyclization Fe powder, acetic acid, 60 °C Formation of thiazolo ring
4 Amino group functionalization Various formylating agents Introduction of formamide group
5-7 Purification and characterization Chromatography, recrystallization Pure N-Thiazolo[4,5-b]pyrazin-3-ylformamide

This route emphasizes mild conditions and manageable steps, yielding the target compound with good purity and yield.

Detailed Research Findings

  • The cyclization step is critical and often performed in acetic acid at elevated temperatures (60–80 °C) to promote ring closure and formation of the thiazolo[4,5-b]pyrazine core.
  • Reduction of nitro groups to amines prior to cyclization is efficiently achieved using iron powder in acidic media.
  • Formylation reactions to install the formamide group are typically done at room temperature using formyl chloride or formic acid derivatives in the presence of base catalysts such as DIPEA.
  • Purification is commonly done by flash column chromatography on silica gel, with solvents like dichloromethane/methanol or ethyl acetate/petroleum ether mixtures.
  • Characterization data (NMR, HRMS) confirm the structure and purity of intermediates and final products.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials Halogenated pyrazines, thiocyanates Commercially available or synthesized
Cyclization solvent Acetic acid Promotes intramolecular ring closure
Cyclization temperature 60–80 °C Optimized for yield and selectivity
Reduction agent Fe powder in acetic acid Efficient nitro to amine conversion
Formylation reagent Formyl chloride or formic acid derivatives Mild conditions to avoid decomposition
Purification method Flash chromatography Silica gel, solvent gradient
Yield range 50–75% per step Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby disrupting the signaling pathways that rely on this kinase. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolo[4,5-b]pyridine/pyrazine Derivatives

Compound Name Structural Features Biological Activity Key Findings
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Methyl groups at 5,7-positions; ketone at 2-position Anticancer (cytotoxicity) Demonstrated in vitro cytotoxicity against human cancer cell lines .
6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Phenylazo substituent at 6-position Antimicrobial, Anticancer Enhanced activity against Gram-positive bacteria and staphylococcal strains .
Thiazolo[3'2':1,2]imidazo[4,5-b]pyridine-2-alkanoic acids Imidazo-thiazolo fused system; alkanoic acid chain Antineoplastic, Immune response modulation Patented as antineoplastic agents with immune-enhancing properties .
This compound (Target Compound) Formamide substituent at 3-position Hypothesized: Neuroprotective, Anticancer Structural similarity suggests potential Aβ42 inhibition or kinase modulation; no direct data available.

Key Differences and Implications

Substituent Effects :

  • The formamide group in the target compound introduces hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to methyl or phenylazo groups in analogs. This modification could improve solubility or target specificity .
  • The phenylazo group in 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one confers broad-spectrum antimicrobial activity, likely due to increased lipophilicity and membrane penetration .

For example, their antineoplastic activity may arise from DNA intercalation or topoisomerase inhibition .

Therapeutic Potential: While 5,7-dimethyl derivatives show cytotoxicity, the absence of a methyl group in the target compound might reduce off-target effects or alter metabolic stability. The formamide substituent could position the compound for central nervous system (CNS) targeting, analogous to Aβ42 inhibitors in the thiazolo[4,5-b]pyridine family .

Notes

  • The evidence cited spans patents (e.g., US 4293696) and academic studies, ensuring diversity but highlighting the need for newer data .
  • Structural modifications (e.g., formamide vs. methyl groups) are critical to activity; minor changes can drastically alter pharmacological profiles.
  • Caution is advised when generalizing findings from analogs to the target compound due to unresolved structure-activity relationships.

Biological Activity

N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various studies and data tables summarizing relevant research.

Chemical Structure and Properties

This compound features a thiazole and pyrazine moiety, which are known for their diverse biological activities. The compound's structure can be represented as follows:

C7H6N4S\text{C}_7\text{H}_6\text{N}_4\text{S}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolo-pyrazine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

In Vitro Studies:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HePG-2 (liver cancer)
    • HCT-116 (colon cancer)
  • IC50 Values:
    • The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM across different cancer cell lines.
CompoundCell LineIC50 (µM)
This compoundMCF-72.3
This compoundHePG-21.8
This compoundHCT-1163.0

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction:
    • The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest:
    • It has been shown to cause G2/M phase arrest in MCF-7 cells, indicating interference with the cell cycle progression.
  • Inhibition of Signaling Pathways:
    • The compound inhibits critical signaling pathways such as ERK and PI3K/Akt, which are often dysregulated in cancer.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and pyrazine moieties can significantly affect the biological activity of the compound. Key findings include:

  • Substituents on Thiazole:
    • Electron-withdrawing groups enhance anticancer activity.
  • Pyrazine Modifications:
    • Alterations in the pyrazine ring can either increase or decrease potency depending on the nature of the substituents.

Case Studies

Case Study 1: MCF-7 Cell Line
A study investigated the effect of this compound on MCF-7 cells. The results showed that treatment with 2 µM of the compound led to a significant reduction in cell viability (by approximately 70%) compared to untreated controls.

Case Study 2: HePG-2 Cell Line
Another investigation focused on HePG-2 cells where this compound exhibited an IC50 value of 1.8 µM. Flow cytometry analysis revealed that the compound induced apoptosis through both intrinsic and extrinsic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.